1-(2-bromo-6-methylphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-6-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10BrClN. It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the second position and a methyl group at the sixth position. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(2-bromo-6-methylphenyl)methanamine hydrochloride typically involves the bromination of 2-methylphenylmethanamine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
1-(2-Bromo-6-methylphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Bromo-6-methylphenyl)methanamine hydrochloride finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-bromo-6-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine and amine groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(2-bromo-6-methylphenyl)methanamine hydrochloride include:
(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride: This compound has additional fluorine substitutions, which may alter its chemical reactivity and biological activity.
(4-Bromophenyl)(phenyl)methanamine hydrochloride: This compound has a different substitution pattern on the phenyl ring, leading to different chemical and biological properties.
Properties
CAS No. |
2751615-73-1 |
---|---|
Molecular Formula |
C8H11BrClN |
Molecular Weight |
236.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.